molecular formula C11H9BrN2O3S B7715671 N-(4-bromophenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide CAS No. 592549-60-5

N-(4-bromophenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide

Cat. No.: B7715671
CAS No.: 592549-60-5
M. Wt: 329.17 g/mol
InChI Key: VNTVYOXVJVUNAY-UHFFFAOYSA-N
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Description

3-Thiazolidineacetamide is a derivative of Thiazolidine, a heterocyclic organic compound with the formula (CH2)3(NH)S . It is a 5-membered saturated ring with a thioether group and an amine group in the 1 and 3 positions . Thiazolidine is a colorless liquid .


Synthesis Analysis

Thiazolidine is prepared by the condensation of cysteamine and formaldehyde . Other thiazolidines may be synthesized by similar condensations . A notable derivative is 4-carboxythiazolidine (thioproline), derived from formaldehyde and cysteine .


Molecular Structure Analysis

Thiazolidine is a 5-membered ring heterocycle having sulfur at the first position and nitrogen at the third position . When decorated further with two carbonyl groups at position 2 and 4, the ring system is termed 2,4‐thiazolidinedione .


Chemical Reactions Analysis

Thiazolidine chemistry involves fast reaction kinetics between 1,2-aminothiols and aldehydes . Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .


Physical and Chemical Properties Analysis

Thiazolidine exists as a white crystalline solid with a melting point of 123–125 °C . It is a versatile pharmacophore that confers a diverse range of pharmacological activities .

Scientific Research Applications

  • Inflammatory Diseases Treatment : Novel derivatives based on thiazolidine-2,4-dione showed significant inhibitory activity against inflammatory markers, outperforming some commercial anti-inflammatory drugs in tests on induced cells and rat models (Ma et al., 2011).

  • Fungicidal and Bactericidal Activities : Derivatives of 2,4-dioxo-5-benzylidene-3-thiazolidineacetamide demonstrated moderate to considerable inhibition against various pathogens, including Pyricularia oryzae and Rhizoctonia solani, and were effective in pot tests against agricultural diseases (Mori et al., 2008).

  • Anti-bacterial Agents : Novel thiazolidin-4-ones synthesized using nano-MoO3 showed significant anti-bacterial activity against Salmonella typhi and Klebsiella pneumoniae, with one compound exhibiting greater inhibitory activity than the standard gentamicin (Kumar et al., 2016).

  • Analgesic and Behavioral Effects : A study on 3,5-diaminopyrazole and its precursor, thiocyanoacetamide, revealed strong antioxidant capacities, analgesic effects, and significant impact on rat memory and emotional states, suggesting potential for new analgesic and antioxidant drugs (Ben Ali et al., 2017).

  • Antidiabetic Applications : Thiazolidinedione derivatives were found to be potent activators of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in adipogenesis and insulin sensitization, suggesting their use in treating non-insulin-dependent diabetes mellitus (Lehmann et al., 1995).

  • Central Nervous System (CNS) Disorders : Research on thiazolidine derivatives has shown promise for treating various CNS disorders. These compounds are investigated for their potential in modulating neurotransmitters and treating cognitive disorders (Denonne et al., 2011).

  • Antibacterial and Antioxidant Activities : Thiazolidine-2,4-dione derivatives with indole moiety showed considerable antibacterial and antioxidant activities, with some compounds exhibiting significant binding interaction with the PPARγ receptor (Srikanth Kumar et al., 2018).

  • Diverse Pharmacological Activities : The 1,3-thiazolidin-4-ones class exhibits a wide range of activities, including anti-cancer, anti-diabetic, anti-microbial, anti-viral, anti-inflammatory, and anti-convulsant, highlighting their significance in pharmacology (Manjal et al., 2017).

Mechanism of Action

Thiazolidinediones (TZDs) are insulin sensitizers that act on intracellular metabolic pathways to enhance insulin action and increase insulin sensitivity in critical tissues . TZDs also increase adiponectin levels, decrease hepatic gluconeogenesis, and increase insulin-dependent glucose uptake in muscle and fat .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3S/c12-7-1-3-8(4-2-7)13-9(15)5-14-10(16)6-18-11(14)17/h1-4H,5-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTVYOXVJVUNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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